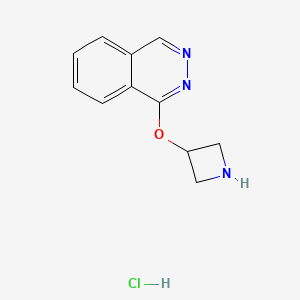

1-(Azetidin-3-yloxy)phthalazine hydrochloride

Description

1-(Azetidin-3-yloxy)phthalazine hydrochloride is a heterocyclic compound featuring a phthalazine core substituted with an azetidin-3-yloxy group and a hydrochloride counterion. Phthalazine derivatives are renowned for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Synthesis pathways for analogous compounds often involve coupling hydrazine derivatives with carbonyl-containing reagents. For example, hydralazine hydrochloride (1-hydrazinophthalazine hydrochloride) is synthesized from 1-chlorophthalazine or phthalazinone precursors . Similarly, 1-(Azetidin-3-yloxy)phthalazine hydrochloride likely derives from nucleophilic substitution between a phthalazine derivative and an azetidine-containing reagent .

Properties

IUPAC Name |

1-(azetidin-3-yloxy)phthalazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c1-2-4-10-8(3-1)5-13-14-11(10)15-9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHRYMSMRHDRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NN=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azetidin-3-yloxy)phthalazine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-(Azetidin-3-yloxy)phthalazine hydrochloride is characterized by the presence of an azetidine ring attached to a phthalazine moiety. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent studies have shown efficient synthetic routes that yield high purity and yield of the desired compound .

Anticancer Properties

1-(Azetidin-3-yloxy)phthalazine hydrochloride has been studied extensively for its anticancer properties. It has been shown to inhibit various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. For example, derivatives of phthalazine have been reported to exhibit potent activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds achieving IC50 values as low as 7 µM .

Table 1: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6o | HCT-116 | 7±0.06 |

| 6m | HCT-116 | 13±0.11 |

| 6d | HCT-116 | 15±0.14 |

| 6o | MCF-7 | 16.98±0.15 |

| Sorafenib | MCF-7 | 7.26±0.3 |

The mechanism by which 1-(Azetidin-3-yloxy)phthalazine hydrochloride exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and angiogenesis. Specifically, it has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor vascularization . Molecular docking studies have confirmed its binding affinity to the VEGFR-2 active site, suggesting a competitive inhibition mechanism.

Neuropharmacological Applications

In addition to its anticancer properties, compounds similar to 1-(Azetidin-3-yloxy)phthalazine hydrochloride have been explored for their potential in treating central nervous system disorders. Research indicates that azetidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Case Studies and Research Findings

Case Study: VEGFR-2 Inhibition

In a study assessing various phthalazine derivatives, compound 6o was identified as one of the most effective VEGFR-2 inhibitors with an IC50 value comparable to that of established drugs like sorafenib . This underscores the potential utility of phthalazine derivatives in clinical settings.

Research Findings: ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of synthesized derivatives indicate favorable characteristics for drug development. Most compounds exhibited good solubility and permeability, alongside acceptable metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine Derivatives

1-Hydrazinophthalazine Hydrochloride (Hydralazine Hydrochloride)

- Structure : Phthalazine core with a hydrazine substituent.

- Properties : Used as an antihypertensive agent. Stable in aqueous solutions but prone to oxidation under acidic conditions .

- Key Difference : Lacks the azetidine ring, reducing structural complexity compared to 1-(Azetidin-3-yloxy)phthalazine hydrochloride.

1-Anilino-4-(Arylsulfanylmethyl)phthalazines

- Structure: Phthalazine substituted with anilino and arylthio groups.

- Activity : Exhibits potent anticancer activity (e.g., compound 12 and 13 in showed higher cytotoxicity than cisplatin in vitro) .

- Key Difference : Sulfur-containing substituents enhance lipophilicity, whereas the azetidine group in 1-(Azetidin-3-yloxy)phthalazine hydrochloride may improve hydrogen-bonding capacity.

Azetidine-Containing Analogues

1-Benzhydrylazetidin-3-amine Hydrochloride

- Structure : Azetidine ring with a benzhydryl (diphenylmethyl) group.

- Applications : Used in drug discovery for central nervous system targets due to its bulky aromatic substituents .

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride

- Structure : Combines azetidine with a triazole ring and phenyl group.

- Properties : Triazole enhances metal-binding capacity, relevant for antimicrobial or catalytic applications .

- Key Difference : Triazole-phthalazine hybrids (e.g., compound 8g in ) show antifungal activity, whereas 1-(Azetidin-3-yloxy)phthalazine’s biological profile remains less explored .

Hydrochloride Salts of Heterocycles

Trimetazidine Hydrochloride

- Structure : Piperazine derivative with a trimethoxybenzoyl group.

- Applications : Anti-ischemic agent; stabilizes cellular energy metabolism .

- Key Difference : Unlike 1-(Azetidin-3-yloxy)phthalazine, trimetazidine lacks a fused aromatic system, altering its pharmacokinetic properties.

1-(Azetidin-3-yl)-1H-imidazole Hydrochloride

- Structure : Azetidine linked to an imidazole ring.

- Properties : Intermediate in synthesizing kinase inhibitors; imidazole enhances basicity and metal coordination .

- Key Difference : The phthalazine moiety in 1-(Azetidin-3-yloxy)phthalazine may confer π-π stacking interactions absent in imidazole derivatives.

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility : Azetidine-phthalazine hybrids can be synthesized via nucleophilic substitution or hydrazone formation, as demonstrated in analogous reactions (e.g., used hydralazine HCl and acetylpyridine) .

- Biological Potential: Phthalazine derivatives with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced anticancer activity , suggesting that 1-(Azetidin-3-yloxy)phthalazine HCl could be optimized with similar substituents.

- Stability : Hydrochloride salts generally improve stability, as seen in hydralazine HCl , but the azetidine ring’s strain may increase reactivity compared to six-membered heterocycles.

Preparation Methods

Formation of Phthalazine Intermediate

- The phthalazine core is often prepared or obtained with a reactive group at the 1-position such as a halogen (e.g., chlorine) or a leaving group amenable to nucleophilic substitution.

- Alternatively, phthalazine derivatives can be activated using coupling agents like 1,1'-carbonyldiimidazole (CDI) in solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C) to facilitate subsequent substitution.

Nucleophilic Substitution with Azetidin-3-ol

- The nucleophile, azetidin-3-ol (or protected derivatives), is reacted with the activated phthalazine intermediate.

- The reaction is typically performed in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and solubility.

- Temperature control around 60-80°C is common to promote efficient coupling without decomposition.

- Base additives such as potassium carbonate may be employed to deprotonate the azetidin-3-ol and facilitate nucleophilic attack.

Isolation and Purification

- After completion, the reaction mixture is cooled and quenched if necessary.

- The product is extracted, and purification is achieved by crystallization or chromatographic methods.

- The free base 1-(Azetidin-3-yloxy)phthalazine is obtained as a solid or oil depending on conditions.

Conversion to Hydrochloride Salt

- The free base is treated with hydrochloric acid, typically in an organic solvent or aqueous medium.

- The hydrochloride salt precipitates or is isolated by solvent evaporation.

- This salt form enhances stability and solubility for pharmaceutical applications.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Phthalazine derivative with leaving group + CDI, DMF, 80°C | Activation of phthalazine intermediate |

| 2 | Azetidin-3-ol + base (K2CO3), DMF, 60-80°C | Nucleophilic substitution forming azetidin-3-yloxy linkage |

| 3 | Workup and purification | Isolation of free base compound |

| 4 | HCl treatment, solvent | Formation of hydrochloride salt |

Detailed Research Findings

Use of 1,1'-Carbonyldiimidazole (CDI): The activation of the phthalazine intermediate with CDI in DMF at elevated temperature (around 80°C) is a crucial step to facilitate the nucleophilic substitution by azetidin-3-ol. This method provides a mild and efficient route to form the ether linkage without harsh conditions that might degrade sensitive azetidine rings.

Base Selection: Potassium carbonate is commonly used to deprotonate azetidin-3-ol, increasing its nucleophilicity and enabling smooth substitution. This inorganic base is preferred for its mildness and compatibility with the reaction solvents.

Solvent Choice: Dimethylformamide (DMF) is the solvent of choice due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating the reaction kinetics and product solubility.

Temperature Control: Elevated temperatures (60-80°C) are optimal to balance reaction rate and compound stability, ensuring good yields and purity.

Purification: Crystallization from suitable solvents or chromatographic techniques yields the pure free base, which is then converted to the hydrochloride salt for enhanced stability and pharmaceutical utility.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Phthalazine Activation | 1,1'-Carbonyldiimidazole, DMF, 80°C | Mild activation for nucleophilic substitution |

| Nucleophile | Azetidin-3-ol | May be used as free alcohol or protected derivative |

| Base | Potassium carbonate | Mild base to deprotonate azetidin-3-ol |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating reaction |

| Reaction Temperature | 60-80°C | Ensures efficient coupling without degradation |

| Salt Formation | HCl in organic solvent or aqueous medium | Produces stable hydrochloride salt |

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yloxy)phthalazine hydrochloride, and how can purity be optimized during synthesis?

Synthesis typically involves coupling azetidine derivatives with phthalazine scaffolds under controlled conditions. Cyclization reactions (e.g., using azetidin-3-ol precursors) followed by hydrochlorination are common . To optimize purity:

- Stepwise purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) to isolate intermediates.

- Final recrystallization : Dissolve the crude product in hot ethanol, then cool to induce crystallization, achieving >98% purity (verified by HPLC) .

- Monitor reaction kinetics : Track by TLC or in situ FTIR to terminate reactions at optimal conversion points, minimizing byproducts .

Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?

- Solubility profiling : Use a shake-flask method with buffered solutions (pH 1–10). Measure saturation concentrations via UV-Vis spectroscopy (λmax ~270 nm for phthalazine derivatives) .

- Stability studies : Incubate solutions at 25°C/60°C for 24–72 hours. Analyze degradation products via LC-MS and quantify intact compound using external calibration curves .

- Critical pH zones : Stability decreases sharply above pH 7 due to azetidine ring hydrolysis; store solutions at pH 4–6 (0.1 M acetate buffer) for long-term stability .

Q. What analytical methods are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v) at 1.0 mL/min. Retention time: ~8.2 minutes .

- LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions (e.g., m/z 289 → 152 for quantification; m/z 289 → 114 for confirmation) to enhance specificity in biological fluids .

- Sample preparation : Precipitate proteins with acetonitrile (3:1 v/v), then centrifuge and filter (0.22 µm) to reduce matrix interference .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for synthesizing this compound?

- Reaction path screening : Use density functional theory (DFT) to evaluate activation energies of potential intermediates. Prioritize pathways with ΔG‡ < 80 kJ/mol for experimental validation .

- Solvent optimization : Conduct COSMO-RS simulations to predict solvent effects on reaction rates. Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution at the azetidine oxygen .

- Machine learning : Train models on historical kinetic data to predict optimal temperature/pH combinations, reducing trial-and-error experimentation .

Q. What experimental design strategies are effective for resolving contradictory data in catalytic activity studies involving this compound?

- Factorial design : Apply a 2^k design (e.g., temperature, catalyst loading, solvent ratio) to identify interactive effects. Use ANOVA to distinguish significant variables (p < 0.05) .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst concentration vs. yield) to pinpoint optimal conditions .

- Robustness testing : Introduce ±10% variations in critical parameters (e.g., stirring speed) to assess reproducibility and identify sensitivity thresholds .

Q. How can researchers mitigate interference from degradation products during bioactivity assays?

- Chromatographic separation : Optimize gradient elution (e.g., 10–50% acetonitrile in 20 minutes) to resolve parent compound peaks from hydrolyzed byproducts (e.g., phthalazine-1-ol) .

- Stabilizing additives : Include 1 mM EDTA in assay buffers to chelate metal ions that catalyze degradation .

- Real-time monitoring : Use inline UV or fluorescence detectors in flow systems to track compound integrity during prolonged assays .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 and Hill coefficients. Use bootstrapping (n=1000 iterations) to estimate confidence intervals .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points without skewing dose-response curves .

Q. How should researchers validate the specificity of enzyme inhibition assays for this compound?

- Negative controls : Test against structurally similar but inactive analogs (e.g., phthalazine without the azetidine moiety) to confirm target engagement .

- Counter-screening : Evaluate off-target effects on related enzymes (e.g., kinases with conserved ATP-binding pockets) using radiometric or fluorescence-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.